2-Isopropylimidazo[1,2-a]pyridine-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isopropylimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound with the molecular formula C11H12N2O. It belongs to the class of imidazo[1,2-a]pyridines, which are known for their valuable applications in organic synthesis and pharmaceutical chemistry . This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyridine core substituted with an isopropyl group and an aldehyde functional group.
Vorbereitungsmethoden
The synthesis of 2-Isopropylimidazo[1,2-a]pyridine-3-carbaldehyde can be achieved through various synthetic routes. Common methods include:
Condensation Reactions: These involve the reaction of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-a]pyridine core.
Multicomponent Reactions: These reactions involve the simultaneous reaction of three or more reactants to form the desired product in a single step.
Oxidative Coupling: This method involves the coupling of two different molecules through an oxidative process, often catalyzed by transition metals.
Tandem Reactions: These are sequential reactions where the product of one reaction serves as the reactant for the next, leading to the formation of the final product.
Analyse Chemischer Reaktionen
2-Isopropylimidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
2-Isopropylimidazo[1,2-a]pyridine-3-carbaldehyde has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 2-Isopropylimidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways . The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
2-Isopropylimidazo[1,2-a]pyridine-3-carbaldehyde can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine: The parent compound without the isopropyl and aldehyde substituents.
2-Methylimidazo[1,2-a]pyridine: A similar compound with a methyl group instead of an isopropyl group.
2-Isopropylimidazo[1,2-a]pyridine: A similar compound without the aldehyde group.
Eigenschaften
CAS-Nummer |
898379-93-6 |
---|---|
Molekularformel |
C11H12N2O |
Molekulargewicht |
188.23 g/mol |
IUPAC-Name |
2-propan-2-ylimidazo[1,2-a]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H12N2O/c1-8(2)11-9(7-14)13-6-4-3-5-10(13)12-11/h3-8H,1-2H3 |
InChI-Schlüssel |
RJPCDSYQWGWCQN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(N2C=CC=CC2=N1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.